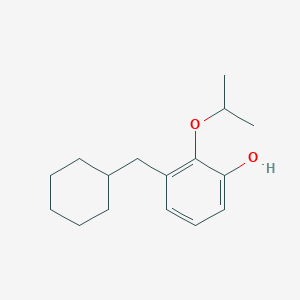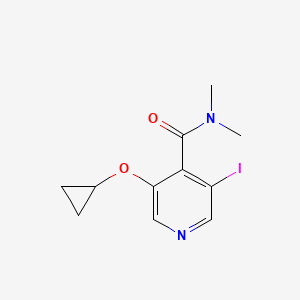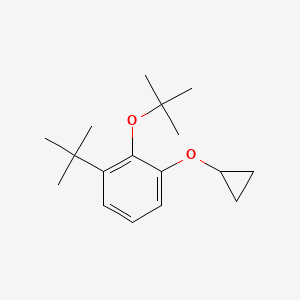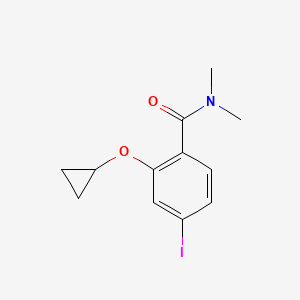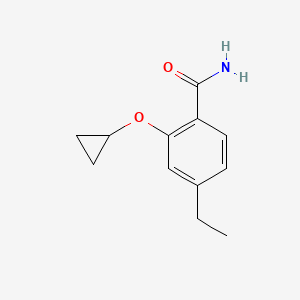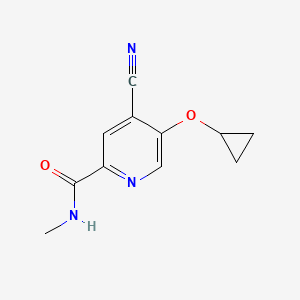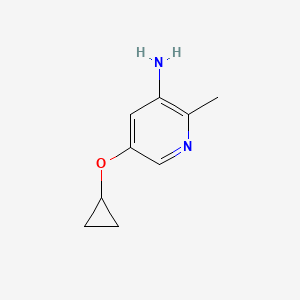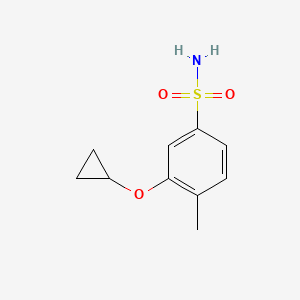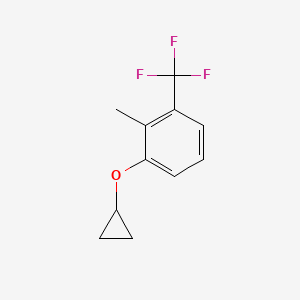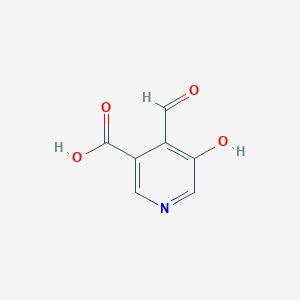
4-Formyl-5-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-5-hydroxynicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a formyl group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-hydroxynicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the oxidation of this compound using appropriate oxidizing agents under controlled conditions . Another approach involves the catalytic conversion of nicotinic acid by specific microorganisms .
Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and sustainability. For instance, the use of Pseudomonas putida for the catalytic conversion of nicotinic acid has been reported as an effective method .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-Carboxy-5-hydroxynicotinic acid.
Reduction: 4-Hydroxymethyl-5-hydroxynicotinic acid.
Substitution: Various esters and ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-5-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 4-Formyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The formyl and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
Comparison: 4-Formyl-5-hydroxynicotinic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-Hydroxynicotinic acid primarily undergoes hydroxylation reactions, the formyl group in this compound allows for additional functionalization possibilities .
Eigenschaften
Molekularformel |
C7H5NO4 |
|---|---|
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
4-formyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-8-2-6(5)10/h1-3,10H,(H,11,12) |
InChI-Schlüssel |
RURFNYSJTYCZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



